alpha-Guanidinoglutaric acid
Overview
Description
Alpha-Guanidinoglutaric acid (GGA) is a compound that functions as a linear mixed-type inhibitor of nNOS (neuronal nitric oxide synthase). It effectively inhibits the activity of nNOS with a Ki (inhibition constant) of 2.69 µM . It is a guanidino compound first found in cobalt-induced epileptogenic focus tissue in the cerebral cortex of cats .
Molecular Structure Analysis
Alpha-Guanidinoglutaric acid has a molecular formula of C6H11N3O4 and a molecular weight of 189.17 . It contains a total of 23 bonds, including 12 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), 1 guanidine derivative, 2 primary amines (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis
Alpha-Guanidinoglutaric acid is known to inhibit nNOS, thereby impeding the production of nitric oxide . It is also a generator of superoxide, hydroxyl radicals, and nitric oxide .Physical And Chemical Properties Analysis
Alpha-Guanidinoglutaric acid is a white crystalline solid . It has a melting point of 203°C and a boiling point of 120°C at 1mmHg .Scientific Research Applications
Free Radical Generation and Epileptic Seizures
alpha-Guanidinoglutaric acid (alpha-GGA) has been identified as a compound that generates reactive oxygen species, such as superoxide and hydroxyl radicals in aqueous solutions. This activity is linked to neuronal depolarization and epileptogenicity, suggesting a role in the development of epileptic seizures. Its properties as a potent nitric oxide synthase inhibitor also indicate a significant influence on seizure mechanisms (Mori et al., 1995).
Biochemical Preparation and Potential Modifications
A practical procedure for the preparation of alpha-GGA is established, highlighting its potential to form a lactam in aqueous solutions. This lactam, known as 1-amidino-2-pyrrolidone-5-carboxylic acid, is proposed as a substitute for pyroglutamic acid in neuropeptides, which may modify their biological characteristics (Natelson, 1986).
Neurotransmitter Function and Seizure Mechanism
The involvement of alpha-GGA in the seizure mechanism has been studied, especially focusing on its effects on neurotransmitter levels like 5-hydroxytryptamine (serotonin). This interaction indicates a complex relationship between alpha-GGA and neurotransmitter function, potentially contributing to the initiation of seizures (Shiraga et al., 1986).
Role as a Nitric Oxide Synthase Inhibitor
alpha-GGA's role as a novel nitric oxide synthase inhibitor has been observed. It's found to be as effective as other well-known inhibitors and may be useful in studying the chemical nature of nitric oxide synthase and its physiological functions (Yokoi et al., 1994).
Exploration in Neural Disorders
Research has explored the transport characteristics of guanidino compounds like alpha-GGA at the blood-brain barrier and blood-cerebrospinal fluid barrier. This study is relevant to understanding how alpha-GGA and similar compounds are distributed in the brain under various conditions, which could be crucial in the context of neural disorders (Tachikawa & Hosoya, 2011).
Safety And Hazards
Future Directions
While the future directions for the research and application of alpha-Guanidinoglutaric acid are not explicitly mentioned in the retrieved sources, it is suggested that the free radical generation/reaction and energy generation by guanidino compounds, including alpha-Guanidinoglutaric acid, could play an important role in the brain .
properties
IUPAC Name |
(2S)-2-(diaminomethylideneamino)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c7-6(8)9-3(5(12)13)1-2-4(10)11/h3H,1-2H2,(H,10,11)(H,12,13)(H4,7,8,9)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVVRMJOHATSPD-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994232 | |
Record name | N-Carbamimidoylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Guanidinoglutaric acid | |
CAS RN |
73477-53-9 | |
Record name | L-Glutamic acid, N-(aminoiminomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073477539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Carbamimidoylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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